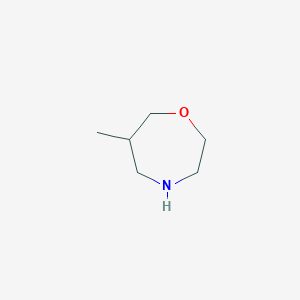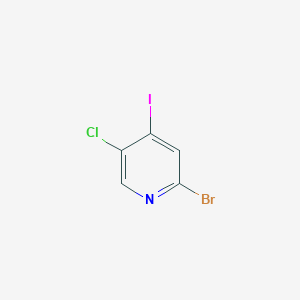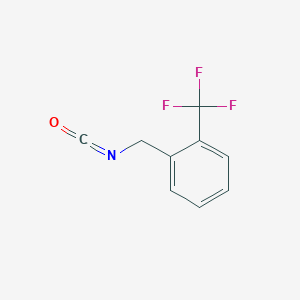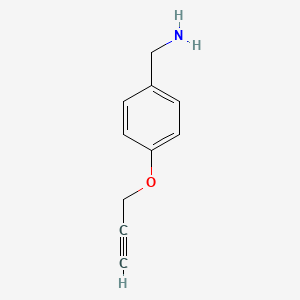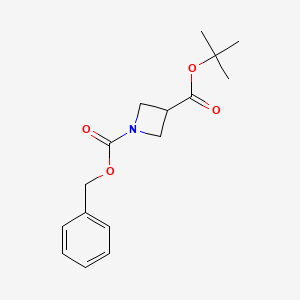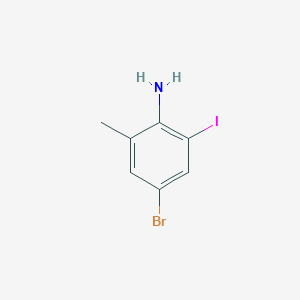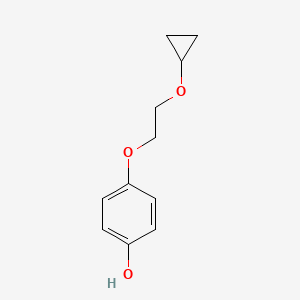
4-(2-Cyclopropoxyethoxy)phenol
描述
4-(2-Cyclopropoxyethoxy)phenol is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used for research purposes .
Synthesis Analysis
The synthesis of phenolic compounds like 4-(2-Cyclopropoxyethoxy)phenol involves various methods such as esterification, phosphorylation, hydroxylation, or enzymatic conjugation . A detailed synthesis method for a similar compound, 4-(2-(cyclopropylmethoxy)ethyl)phenol, has been reported, which involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .Molecular Structure Analysis
Phenolic compounds, including 4-(2-Cyclopropoxyethoxy)phenol, contain a phenol moiety, which is a benzene ring substituted with a hydroxyl group . The structure of these compounds can be analyzed using techniques such as molecular docking and simulation .Chemical Reactions Analysis
Phenols, including 4-(2-Cyclopropoxyethoxy)phenol, are known to undergo various chemical reactions. For instance, they can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .Physical And Chemical Properties Analysis
Phenolic compounds, including 4-(2-Cyclopropoxyethoxy)phenol, exhibit unique physical and chemical properties due to the presence of the hydroxyl group. They have higher boiling points compared to other hydrocarbons of equal molecular masses due to intermolecular hydrogen bonding between phenol molecules. Their solubility in water is governed by the hydroxyl group, which forms intermolecular hydrogen bonds, making phenol soluble in water .科学研究应用
Antioxidant Properties and Health Effects
Phenolic compounds are widely recognized for their antioxidant properties and potential health benefits. These compounds, ranging from simple phenolic molecules to complex polymers, are essential in the human diet and contribute to reducing the risk of various health disorders. Their antioxidant activity can also extend the shelf-life of food products by controlling rancidity and maintaining nutritional quality. Natural sources of phenolic antioxidants have gained interest over synthetic ones due to safety concerns, highlighting the importance of research in identifying and utilizing these compounds in various applications (Shahidi & Ambigaipalan, 2015).
Environmental and Industrial Applications
The study of phenol derivatives for environmental applications, particularly in wastewater treatment, has been a focus of research. Enzymes like peroxidases and laccases are explored for their potential in oxidizing phenolic pollutants, leading to detoxification or reduced toxicity of these compounds. This research is vital for developing viable enzyme-based treatment processes for industrial and municipal wastewater (Aitken et al., 1994).
Mechanisms of Action and Chemical Interactions
The study of triclosan, a phenol derivative, provides insight into the molecular basis of its antibacterial and antifungal activity, demonstrating the specificity of enzyme inhibition by phenol derivatives. This research can inform the design of more effective antimicrobial agents and contribute to understanding the interactions between phenolic compounds and biological targets (Levy et al., 1999).
Antioxidant Activity and Structural Relationships
Research on the structure-antioxidant activity relationship of phenolic acids sheds light on how specific functional groups enhance the antioxidant properties of these compounds. This information is crucial for designing phenolic compounds with optimized antioxidant capabilities for use in food, pharmaceuticals, and cosmetic industries (Chen et al., 2020).
安全和危害
属性
IUPAC Name |
4-(2-cyclopropyloxyethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-9-1-3-10(4-2-9)13-7-8-14-11-5-6-11/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYQIVSXHSQFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCOC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696062 | |
| Record name | 4-[2-(Cyclopropyloxy)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopropoxyethoxy)phenol | |
CAS RN |
885274-40-8 | |
| Record name | 4-[2-(Cyclopropyloxy)ethoxy]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Cyclopropyloxy)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527689.png)
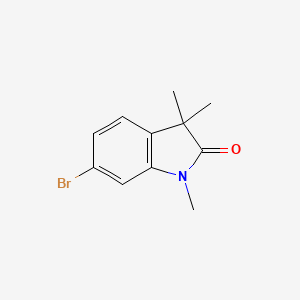
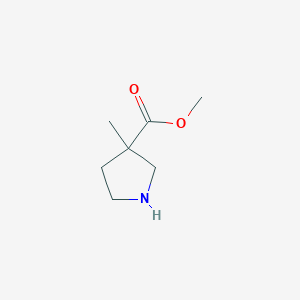
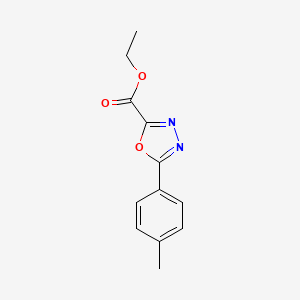
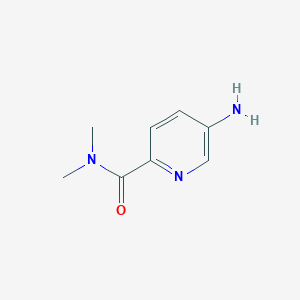
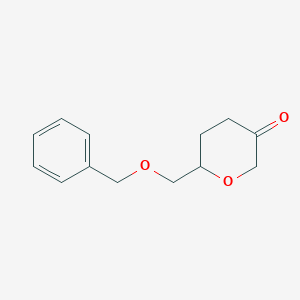
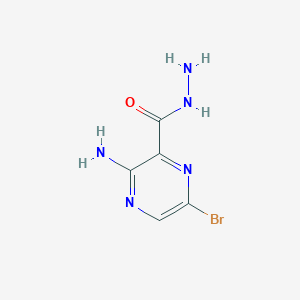
![1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1527700.png)
